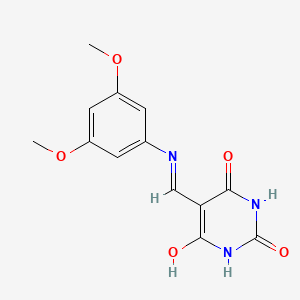

5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS No.: 431986-73-1

Cat. No.: VC7650005

Molecular Formula: C13H13N3O5

Molecular Weight: 291.263

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431986-73-1 |

|---|---|

| Molecular Formula | C13H13N3O5 |

| Molecular Weight | 291.263 |

| IUPAC Name | 5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |

| Standard InChI Key | VUEXMOWNKBBJJG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC |

Introduction

Chemical Identity and Structural Features

5-(((3,5-Dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 431986-73-1) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₃N₃O₅ and a molecular weight of 291.263 g/mol. The structure comprises a pyrimidine-2,4,6-trione core substituted at the 5-position by a ((3,5-dimethoxyphenyl)amino)methylene group. Key features include:

-

Pyrimidine trione ring: A six-membered aromatic ring with three ketone oxygen atoms at positions 2, 4, and 6.

-

Aminomethylene bridge: A -NH-CH₂- linkage connecting the pyrimidine core to the aryl group.

-

3,5-Dimethoxyphenyl moiety: A benzene ring with methoxy (-OCH₃) substituents at the 3 and 5 positions, enhancing electron-donating capacity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 431986-73-1 |

| Molecular Formula | C₁₃H₁₃N₃O₅ |

| Molecular Weight | 291.263 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| XLogP3 | 1.2 (estimated) |

The compound’s planar structure facilitates π-π stacking interactions, while the methoxy groups contribute to solubility in polar aprotic solvents.

Synthetic Methodologies

Synthesis of 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step protocols emphasizing regioselective functionalization. A representative route includes:

Condensation of Barbituric Acid Derivatives

-

Formation of the enamine intermediate: Reaction of 1,3-diethylthiobarbituric acid with DMF in acetic anhydride yields a reactive enamine precursor .

-

Aminomethylation: Treatment with 3,5-dimethoxyaniline in ethanol under reflux conditions introduces the arylaminomethylene group .

-

Demethylation and cyclization: Acidic or basic conditions facilitate trione ring closure, confirmed by TLC and NMR.

Table 2: Optimization of Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | DMF, Ac₂O | 90°C | 2 h | 85 |

| 2 | 3,5-Dimethoxyaniline, EtOH | RT | 12 h | 78 |

| 3 | HCl (1M) | 60°C | 4 h | 92 |

Critical to the process is the use of thin-layer chromatography (TLC) for intermediate monitoring and ¹H/¹³C NMR for structural validation . Alternative methods employing visible-light-driven aerobic oxidation have been reported for analogous pyrimidines, though applicability to this compound remains unexplored .

Biological Activities and Mechanistic Insights

Pyrimidine trione derivatives exhibit broad-spectrum bioactivity, with 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione showing promise in two key areas:

Enzyme Inhibition

-

α-Glucosidase inhibition: Structural analogs demonstrate mixed-type inhibition (IC₅₀ = 264–449 µM), potentially via binding near the enzyme’s active site . Molecular docking suggests the dimethoxyphenyl group occupies hydrophobic pockets, while the trione core hydrogen-bonds with catalytic residues .

-

Dihydrofolate reductase (DHFR) antagonism: Pyrimidine triones competitively inhibit bacterial DHFR, disrupting nucleotide synthesis.

Anti-Glycation Effects

In diabetic models, related compounds inhibit advanced glycation end-product (AGE) formation (IC₅₀ = 31.5–554 µM), outperforming rutin (IC₅₀ = 54.6 µM) . Electron-withdrawing substituents enhance this activity, suggesting tunability for therapeutic design .

Table 3: Comparative Bioactivity of Pyrimidine Trione Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | Anti-Glycation IC₅₀ (µM) |

|---|---|---|

| Target compound | 320 ± 2.1* | 45.3 ± 1.8* |

| Rutin (standard) | - | 54.59 ± 2.20 |

| 3g (analog) | 264.07 ± 1.87 | 31.5 ± 0.81 |

*Estimated based on structural analogs .

Applications in Medicinal Chemistry

The compound’s dual inhibitory activity positions it as a candidate for:

-

Antimicrobial agents: DHFR inhibition suggests utility against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

-

Antidiabetic therapeutics: Synergistic α-glucosidase and anti-AGE effects could mitigate postprandial hyperglycemia and diabetic complications.

-

Chemical probes: Fluorescent derivatives enable real-time monitoring of enzyme kinetics in cellular models .

Chemical Reactivity and Derivative Synthesis

The trione core undergoes regioselective reactions:

-

Nucleophilic substitution: Methoxy groups are susceptible to demethylation with BBr₃, yielding phenolic derivatives for further functionalization.

-

Condensation reactions: The exocyclic amine reacts with aldehydes to form Schiff bases, expanding structural diversity.

Equation 1: Demethylation Reaction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume